molecular formula C23H32N2O B2659702 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide CAS No. 946280-71-3

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide

Cat. No. B2659702
CAS RN: 946280-71-3
M. Wt: 352.522
InChI Key: XIHWDSDQUFZXQL-UHFFFAOYSA-N
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Description

“N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide” is a chemical compound with the CAS Number: 1119450-30-4 . Its molecular weight is 303.45 . The IUPAC name of this compound is N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-3-(4-morpholinyl)-1-propanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.45 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis Techniques

A facile synthesis method for N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide (Adatanserin) was developed, showcasing a convergent route to reduce workups and steps with good yield, highlighting the compound's versatility and potential for various applications (Su et al., 2011). Similarly, synthesis strategies for related adamantane derivatives focus on achieving high yields and structural specificity through optimized reactions, demonstrating the compound's foundational role in synthetic organic chemistry (Shishkin et al., 2020).

Structural and Computational Analysis

The structural and computational analysis of adamantane derivatives, including N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide, involves detailed characterization using techniques such as NMR, IR, X-ray crystallography, and computational methods. These studies provide insights into the molecular configuration, stability, and electronic properties, facilitating the design of compounds with desired characteristics for specific applications (Nesterov et al., 2013).

Potential Applications

Research into adamantane derivatives explores their utility across various fields, including materials science, pharmacology (excluding drug use and dosage considerations), and chemical synthesis. For instance, the unique structural properties of adamantane-based compounds make them suitable for developing new materials with specific mechanical, thermal, and electronic characteristics. The exploration of these compounds in synthesizing new polymers, catalysts, and functional materials underscores their significance in advancing scientific and technological innovations (Liaw et al., 1999).

Safety and Hazards

The compound is labeled as an irritant . More detailed safety information and hazards can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-25-8-2-3-20-12-16(4-5-21(20)25)6-7-24-22(26)23-13-17-9-18(14-23)11-19(10-17)15-23/h4-5,12,17-19H,2-3,6-11,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHWDSDQUFZXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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